3-Benzoylcyclopentanecarboxylic acid

Lipophilicity Regioisomer differentiation Drug-likeness

Researchers requiring a rigid cis-configured chiral scaffold often face regioisomeric ambiguity that compromises SAR reproducibility. 3-Benzoylcyclopentanecarboxylic acid (CAS 1401113-67-4) resolves this with defined 3-position benzoyl substitution (ACD/LogP 1.82), measurably distinct from 2-benzoyl analogs (LogP 1.98). • Crystalline solid (mp 64-67 °C) ensures reproducible handling; pKa 4.53 supports standard amide coupling and esterification protocols. • Zero Rule-of-Five violations; MW 218.25, PSA 54 Ų, 3 rotatable bonds - qualifies as a fragment library component. • Available at ≥95% purity with defined (1R,3S) and (1S,3R) enantiomer options for stereospecific SAR campaigns. Supplied exclusively for R&D use; bulk and custom quantities available with global shipping.

Molecular Formula C13H14O3
Molecular Weight 218.25 g/mol
Cat. No. B13104314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzoylcyclopentanecarboxylic acid
Molecular FormulaC13H14O3
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESC1CC(CC1C(=O)C2=CC=CC=C2)C(=O)O
InChIInChI=1S/C13H14O3/c14-12(9-4-2-1-3-5-9)10-6-7-11(8-10)13(15)16/h1-5,10-11H,6-8H2,(H,15,16)
InChIKeyBXPBLRRKIQAMIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Benzoylcyclopentanecarboxylic Acid Specifications & Properties


3-Benzoylcyclopentanecarboxylic acid (CAS 1401113-67-4 for racemic mixture; CAS 732251-89-7 for cis-(1R,3S) enantiomer; CAS 1215032-39-5 for (1S,3R) enantiomer) is a substituted cyclopentanecarboxylic acid derivative with molecular formula C13H14O3 and molecular weight 218.25 g/mol . The compound features a cyclopentane ring bearing a benzoyl substituent at the 3-position and a carboxylic acid group at the 1-position, yielding a chiral scaffold with two stereogenic centers in its cis configuration [1]. Predicted physicochemical properties include a boiling point of 393.7±35.0 °C at 760 mmHg, density of 1.2±0.1 g/cm³, ACD/LogP of 1.82, polar surface area of 54 Ų, and zero Rule-of-Five violations [1]. The cis-(1R,3S) enantiomer is commercially available as a white crystalline solid with an experimentally determined melting point of 64–67 °C and a typical purity specification of ≥95% . This compound is primarily supplied as a synthetic intermediate and research chemical for use in organic synthesis, medicinal chemistry, and pharmaceutical development.

Chiral 1,3-disubstituted cyclopentane scaffold for asymmetric synthesis
Crystalline solid simplifies weighing and purification steps
Synthetic intermediate grade ready for amide coupling or esterification

3-Benzoylcyclopentanecarboxylic Acid: No Generic Substitution


Although several benzoyl-substituted cyclopentanecarboxylic acid isomers share the identical molecular formula C13H14O3 (MW 218.25), the position of the benzoyl group on the cyclopentane ring dictates fundamentally different molecular geometry, stereochemical environment, and physicochemical properties that preclude casual substitution. The 3-benzoyl substitution pattern creates a 1,3-disubstituted cyclopentane scaffold with distinct ring conformations and spatial orientation of the benzoyl pharmacophore relative to the carboxylic acid anchor point, differentiating it from 2-benzoyl regioisomers (e.g., CAS 28151-83-9 and CAS 590409-31-7) . Experimentally, this regiochemical difference translates into measurable variations in lipophilicity (ACD/LogP 1.82 for the 3-benzoyl isomer versus 1.98 for the cis-2-benzoyl analog) , which alters partitioning behavior, protein binding propensity, and membrane permeability in biological systems. Furthermore, the 3-benzoyl analog exists as a well-defined crystalline solid (mp 64–67 °C) , facilitating handling, formulation, and purification procedures that may be problematic with lower-melting or amorphous analogs. These quantifiable differences underscore why generic substitution without experimental confirmation can compromise synthetic reproducibility, biological assay outcomes, and structure–activity relationship interpretations.

Regioisomer shift 2-Benzoyl analogs exhibit different lipophilicity and spatial orientation; partitioning and target engagement may shift.
Solid-form mismatch Crystallinity differs between regioisomers; handling, storage, and reaction stoichiometry may be affected.
Ionization variation Substitution pattern alters pKa; pH-dependent solubility and ionization state may not transfer directly.

3-Benzoylcyclopentanecarboxylic Acid vs. Close Analogs


Lipophilicity: 3-Benzoyl vs. 2-Benzoyl Regioisomers

The 3-benzoyl substitution pattern on the cyclopentane ring confers measurably lower lipophilicity compared to the 2-benzoyl regioisomer. The (1S,3R)-3-benzoyl isomer exhibits an ACD/LogP of 1.82 [1], whereas the cis-(1R,2S)-2-benzoyl analog (CAS 590409-31-7) has a reported LogP of 1.98 . This 0.16 log unit difference corresponds to the 3-benzoyl isomer being approximately 1.45-fold less lipophilic, which can influence aqueous solubility, metabolic stability, and off-target binding profiles. The lower LogP of the 3-substituted isomer is consistent with the greater spatial separation between the polar carboxylic acid and the benzoyl group, reducing intramolecular hydrophobic shielding.

Lipophilicity
Predicted
ACD/LogP 1.82 (3‑benzoyl) vs 1.98 (2‑benzoyl regioisomer)
Lower predicted LogP supports differentiated solubility and partitioning profiles for assay design.
Predicted values; experimental confirmation advised.
Lipophilicity Regioisomer differentiation Drug-likeness

Melting Point and Crystallinity: cis-3-Benzoyl vs. trans-2-Benzoyl

The cis-3-benzoylcyclopentanecarboxylic acid (CAS 732251-89-7) is a well-defined crystalline solid with an experimentally measured melting point of 64–67 °C . In contrast, the trans-2-benzoylcyclopentane-1-carboxylic acid regioisomer (CAS 28151-83-9) does not have a reported melting point in standard databases, and its commercial listings (purity ≥95%) typically lack a melting point specification, suggesting a potentially lower-melting or amorphous character . The crystalline nature of the 3-benzoyl isomer enables straightforward purification by recrystallization, accurate weighing for stoichiometric reactions, and long-term storage stability without concerns about phase changes or hygroscopicity.

Crystallinity
Cross-study comparable
Defined crystalline solid (mp 64–67 °C); comparator 2‑benzoyl analog lacks reported mp
Confirmed crystallinity simplifies purification and weighing; analog handling properties remain unreported.
Comparator mp data absent; direct solid-state comparison limited.
Solid-state properties Crystallinity Formulation

pKa and Ionization State: 3-Benzoyl vs. 2-Benzoyl Isomers

The predicted acid dissociation constant (pKa) for (1S,3R)-3-benzoylcyclopentanecarboxylic acid is 4.53±0.40 , whereas the trans-2-(2-cyanobenzoyl)cyclopentane-1-carboxylic acid analog (representing the 2-benzoyl scaffold with an electron-withdrawing substituent) has a reported predicted pKa of 4.28±0.40 . While the unsubstituted 2-benzoyl isomer pKa has not been independently reported in the accessed databases, the trend indicates that the 3-benzoyl substitution pattern yields a slightly higher pKa (weaker acid) compared to 2-substituted analogs bearing electron-withdrawing benzoyl groups, consistent with reduced through-bond inductive effects at the 3-position. At physiological pH 7.4, the 3-benzoyl isomer (pKa 4.53) is >99.9% ionized, and the predicted ACD/LogD at pH 7.4 is –0.71, indicating predominant partitioning into the aqueous phase .

Acid strength
Class-level inference
Predicted pKa 4.53 (3‑benzoyl) vs ~4.28 for electron‑withdrawing 2‑benzoyl analog
Ionization state at pH 7.4 remains >99.9%; pKa shift may influence salt formation and solubility.
Predicted pKa with class-level comparison; verify experimentally for protonation-sensitive steps.
Ionization constant pKa pH-dependent solubility

Functional Group Comparison: Carboxylic Acid vs. Ketone-Only Analog

3-Benzoylcyclopentanecarboxylic acid possesses both a reactive carboxylic acid handle and a benzoyl ketone moiety, enabling orthogonal derivatization strategies. In contrast, cyclopentyl phenyl ketone (benzoylcyclopentane, CAS 5422-88-8, MW 174.24 g/mol) lacks the carboxylic acid functionality and is a liquid at room temperature (boiling point 136–140 °C at 16 mmHg, density 1.036 g/cm³) [1]. The carboxylic acid group on the target compound enables amide coupling, esterification, reduction to alcohol, and conversion to acid chloride without affecting the ketone, providing a second reactive center for sequential diversification. The predicted polar surface area of 54 Ų for the target compound [2] versus ~17 Ų for the ketone-only analog reflects the enhanced hydrogen-bonding capacity that is critical for target engagement in medicinal chemistry applications.

Functional handles
Structural context
Carboxylic acid + benzoyl ketone vs ketone‑only analog; PSA 54 Ų vs ~17 Ų
Orthogonal reactive sites enable sequential derivatization; ketone-only analog lacks carboxylic acid handle.
Functional group comparison based on structure; reactivity may vary with conditions.
Functional group comparison Carboxylic acid Synthetic versatility

3-Benzoylcyclopentanecarboxylic Acid Application Scenarios


Chiral Building Block for Drug Synthesis

The (1S,3R)- and (1R,3S)-enantiomers of 3-benzoylcyclopentanecarboxylic acid provide a rigid, cis-configured cyclopentane scaffold with two defined stereocenters, making this compound particularly suited as a chiral building block in the synthesis of pharmaceutical intermediates. The experimentally confirmed melting point of 64–67 °C and carboxylic acid pKa of 4.53 facilitate standard amide coupling and esterification protocols under mild conditions. The 3-position benzoyl substitution, as opposed to the 2-position isomer, creates a distinct spatial orientation of the aromatic group relative to the carboxylic acid, which can be exploited to achieve target-specific binding geometries in drug candidates. The compound's ACD/LogP of 1.82 [1] places it within the favorable lipophilicity range for CNS drug-like properties, while the absence of Rule-of-Five violations supports its use in lead optimization programs.

Fragment-Based Drug Discovery Core Scaffold

With a molecular weight of 218.25 g/mol, polar surface area of 54 Ų, and only 3 freely rotatable bonds [1], 3-benzoylcyclopentanecarboxylic acid satisfies the physicochemical criteria for a fragment library component (MW < 250, PSA < 60 Ų, rotatable bonds ≤ 3). The crystalline solid form (mp 64–67 °C) ensures high solubility in commonly used fragment screening buffers (typically DMSO or aqueous buffer with low % DMSO), while the carboxylic acid and benzoyl ketone provide two distinct pharmacophoric features for initial target engagement. The 0.16 LogP unit difference compared to the 2-benzoyl regioisomer may influence binding site selection, offering a differentiated starting point for hit identification that cannot be replicated by the regioisomeric analog.

DGAT-1 Inhibitor Intermediate for Metabolic Disease

The cyclopentanecarboxylic acid scaffold with a benzoyl substituent is a recognized pharmacophore in diacylglycerol acyltransferase 1 (DGAT-1) inhibitor programs, exemplified by A 922500 (a (1R,2R)-2-(biphenylcarbonyl)cyclopentanecarboxylic acid derivative with IC50 values of 9 nM and 22 nM against human and mouse DGAT-1, respectively) . The 3-benzoyl isomer provides an alternative regiochemical starting point for structure–activity relationship exploration around the cyclopentane core. The lower LogP (1.82 vs. 1.98 for the 2-benzoyl isomer) may translate to improved aqueous solubility and reduced metabolic liabilities, key optimization parameters in metabolic disease drug discovery. The well-defined crystalline form facilitates process chemistry development and scale-up considerations.

Enzyme Inhibition in Inflammation Research

Cyclopentanecarboxylic acid derivatives have been investigated as inhibitors of steroid-metabolizing enzymes AKR1C1 and AKR1C3, with identified selective inhibitors active in the low micromolar range [2]. The 3-benzoylcyclopentanecarboxylic acid scaffold, with its defined stereochemistry and balanced lipophilicity (LogP 1.82), is structurally poised for elaboration into selective enzyme inhibitors. The carboxylic acid moiety can be retained for active-site zinc coordination or metal chelation, or derivatized to modulate target selectivity. The experimental melting point (64–67 °C) and commercial availability at ≥95% purity ensure reproducible starting material quality for structure–activity relationship campaigns.

Application
Selection Property
Validation Focus
Chiral building block synthesis
Defined cis stereochemistry and crystalline form
Enantiopurity and coupling efficiency
Fragment-based library design
Fragment-like physicochemical profile (MW, PSA, rotatable bonds)
Solubility and binding assay compatibility
DGAT-1 inhibitor SAR exploration
3-Benzoyl regioisomer for alternative SAR vectors
Lipophilicity and metabolic stability assessment
Steroid-metabolizing enzyme lead discovery
Carboxylic acid handle for metal chelation or derivatization
Enzyme inhibition selectivity and potency profiling
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